molecular formula C22H25N3O B7058005 3-(1-morpholin-4-ylethyl)-N-(quinolin-3-ylmethyl)aniline

3-(1-morpholin-4-ylethyl)-N-(quinolin-3-ylmethyl)aniline

Cat. No.: B7058005
M. Wt: 347.5 g/mol
InChI Key: HKWKYOWBRQVYDI-UHFFFAOYSA-N
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Description

3-(1-morpholin-4-ylethyl)-N-(quinolin-3-ylmethyl)aniline is a complex organic compound that features a morpholine ring, a quinoline moiety, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-morpholin-4-ylethyl)-N-(quinolin-3-ylmethyl)aniline typically involves multi-step organic reactions. One possible route could involve:

    Formation of the morpholine derivative: Starting with morpholine, an alkylation reaction can introduce the ethyl group.

    Quinoline attachment: The quinoline moiety can be introduced through a nucleophilic substitution reaction.

    Aniline coupling: Finally, the aniline group can be coupled to the intermediate product through a reductive amination reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or quinoline moieties.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the quinoline ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aniline and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-morpholin-4-ylethyl)-N-(quinolin-3-ylmethyl)aniline can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural components suggest it could interact with biological targets such as enzymes or receptors.

Medicine

Medicinally, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 3-(1-morpholin-4-ylethyl)-N-(quinolin-3-ylmethyl)aniline would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-morpholin-4-ylethyl)-N-(quinolin-3-ylmethyl)benzamide
  • 3-(1-morpholin-4-ylethyl)-N-(quinolin-3-ylmethyl)pyridine
  • 3-(1-morpholin-4-ylethyl)-N-(quinolin-3-ylmethyl)phenol

Uniqueness

What sets 3-(1-morpholin-4-ylethyl)-N-(quinolin-3-ylmethyl)aniline apart from similar compounds is its specific combination of functional groups. The presence of the morpholine ring, quinoline moiety, and aniline group in one molecule provides unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-(1-morpholin-4-ylethyl)-N-(quinolin-3-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-17(25-9-11-26-12-10-25)19-6-4-7-21(14-19)23-15-18-13-20-5-2-3-8-22(20)24-16-18/h2-8,13-14,16-17,23H,9-12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWKYOWBRQVYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NCC2=CC3=CC=CC=C3N=C2)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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